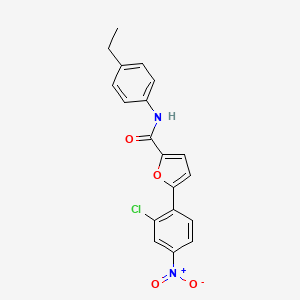
5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide
Vue d'ensemble
Description
5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide, also known as CNF, is a chemical compound that has been widely used in scientific research. CNF is a potent inhibitor of the proteasome, a complex molecular machine that plays a crucial role in the degradation of intracellular proteins.
Mécanisme D'action
5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide inhibits the proteasome by binding to the active site of the 20S proteasome, which is the catalytic core of the proteasome complex. This binding prevents the degradation of ubiquitinated proteins, leading to their accumulation and eventual induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide has been shown to have potent anti-cancer properties in vitro and in vivo. In addition to inducing apoptosis in cancer cells, 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide in lab experiments is its potency as a proteasome inhibitor. 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide has been shown to be more potent than other proteasome inhibitors like bortezomib. However, one of the limitations of using 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide. One area of research is the development of more soluble analogs of 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide that can be used in aqueous solutions. Another area of research is the optimization of 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide dosing and administration in animal models, as well as the evaluation of its toxicity and pharmacokinetics. Finally, 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide could be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their side effects.
Applications De Recherche Scientifique
5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide has been extensively used in scientific research as a tool to study the proteasome pathway. Proteasome inhibitors like 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide have been shown to have anti-cancer properties, as they can induce apoptosis in cancer cells by preventing the degradation of pro-apoptotic proteins. 5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)-2-furamide has also been used to study the role of the proteasome in neurodegenerative diseases, as the accumulation of misfolded proteins is a hallmark of these diseases.
Propriétés
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-12-3-5-13(6-4-12)21-19(23)18-10-9-17(26-18)15-8-7-14(22(24)25)11-16(15)20/h3-11H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBYGIBYBOIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-nitrophenyl)-N-(4-ethylphenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3538584.png)
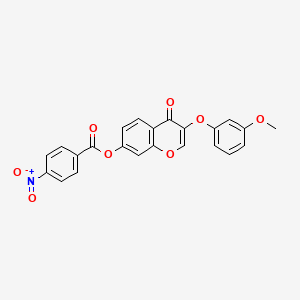
![3-[(2,6-dimethylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3538593.png)
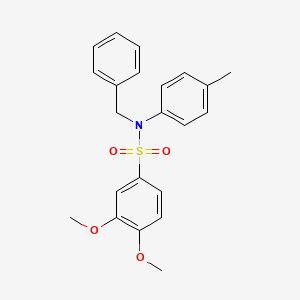
![2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B3538611.png)
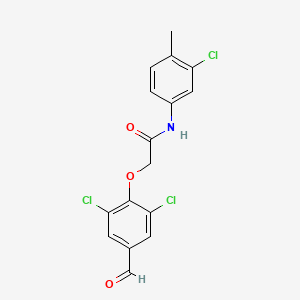
![2-(2-chlorophenoxy)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3538617.png)
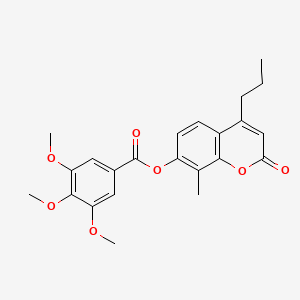
![3-[(2,4-difluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3538639.png)
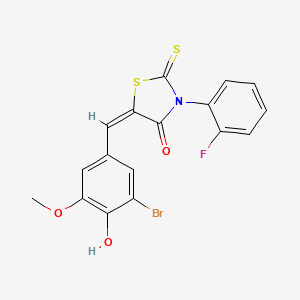
![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3538653.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3538655.png)
![3-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B3538668.png)
![N-(4-chlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3538670.png)